molecular formula C20H16Cl2N2O4 B11642929 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11642929
M. Wt: 419.3 g/mol
InChI Key: RUKPNIIWQRRAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with the molecular formula C20H18N2O4 It is known for its unique structure, which includes a benzyloxy group and dichlorophenyl moiety attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common method includes the reaction of 5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione with chloromethane, DCC (dicyclohexylcarbodiimide), and methylene cyanide in the presence of sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The benzyloxy and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy derivatives, while reduction can produce simpler diazinane compounds.

Scientific Research Applications

5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and dichlorophenyl groups play a crucial role in binding to these targets, leading to changes in their activity and function. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C20H16Cl2N2O4

Molecular Weight

419.3 g/mol

IUPAC Name

5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H16Cl2N2O4/c1-23-18(25)14(19(26)24(2)20(23)27)8-13-9-15(21)17(16(22)10-13)28-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

RUKPNIIWQRRAPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)Cl)C(=O)N(C1=O)C

Origin of Product

United States

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